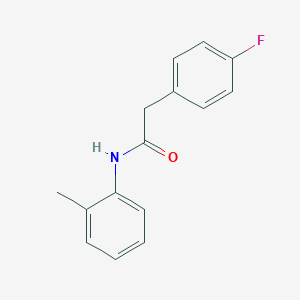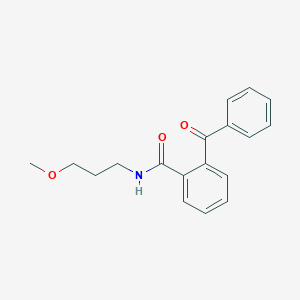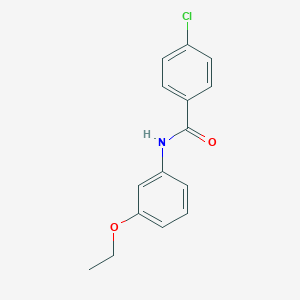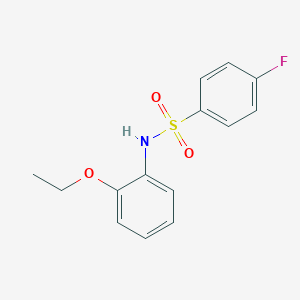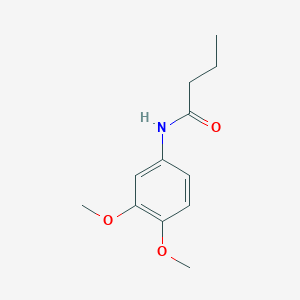
N-(3,4-dimethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)butanamide, also known as DMPEA, is a synthetic compound that belongs to the phenethylamine class of compounds. It is a derivative of the natural compound, mescaline, which is found in various cacti. DMPEA has been the subject of scientific research due to its potential use as a drug or pharmaceutical agent.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)butanamide is not fully understood. However, it is believed to act on the serotonergic system, specifically the 5-HT2A receptor. N-(3,4-dimethoxyphenyl)butanamide is thought to act as a partial agonist at this receptor, leading to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. N-(3,4-dimethoxyphenyl)butanamide has also been found to increase heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a model compound for studying the effects of phenethylamines on the serotonergic system. However, N-(3,4-dimethoxyphenyl)butanamide has several limitations as well. It has been found to have low potency and efficacy compared to other phenethylamines, which may limit its usefulness as a drug or pharmaceutical agent.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)butanamide. One area of research could be to study its potential use as a drug or pharmaceutical agent. Another area of research could be to study its effects on the serotonergic system in more detail, including its interactions with other receptors and neurotransmitters. Additionally, further research could be done to improve the potency and efficacy of N-(3,4-dimethoxyphenyl)butanamide, potentially leading to the development of new drugs or pharmaceutical agents.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)butanamide can be synthesized through several methods, including the reaction of 3,4-dimethoxyphenylacetonitrile with butyl lithium, followed by hydrolysis to yield N-(3,4-dimethoxyphenyl)butanamide. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride, followed by reaction with butylamine to yield N-(3,4-dimethoxyphenyl)butanamide.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)butanamide has been the subject of scientific research due to its potential use as a drug or pharmaceutical agent. It has been shown to have psychoactive effects in animal models, including rats and mice. N-(3,4-dimethoxyphenyl)butanamide has been found to have similar effects to mescaline, including hallucinogenic and stimulant effects.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-9-6-7-10(15-2)11(8-9)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clé InChI |
WDAISGGMENKAFK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



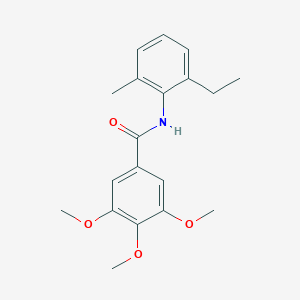
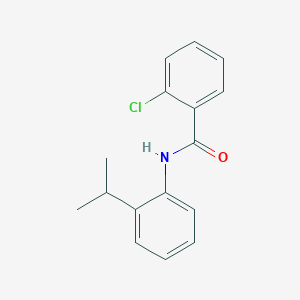



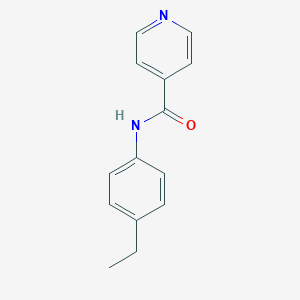

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
